N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Description
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Properties
IUPAC Name |
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-26-14-5-3-2-4-12(14)10-15-17(23)20(18(27)28-15)19-16(22)11-6-8-13(9-7-11)21(24)25/h2-10H,1H3,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNBCRABAJZCKV-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O4S
- Molecular Weight : 335.36 g/mol
Structural Representation
The compound features a thiazolidinone core with a methoxyphenyl substituent, contributing to its diverse biological properties.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
Thiazolidinones have been explored for their anticancer properties. In vitro studies show that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazolidinone derivatives, including our compound. The results indicated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | E. coli |
| N-[(5Z)-...] | 16 | E. coli |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating strong potential for further development .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 10 | 48 hours |
| HeLa | 15 | 48 hours |
The biological activity of N-[(5Z)-...] is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : Activation of caspase pathways leads to apoptosis in cancer cells.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines suggests a mechanism for reducing inflammation.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- The compound has shown potential as an anticancer agent. Studies have indicated that derivatives with similar thiazolidinone structures exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects
-
Antimicrobial Activity
- Research indicates that thiazolidinone derivatives possess antimicrobial properties, with some compounds demonstrating efficacy against bacterial strains and fungi . The presence of the thiazolidinone ring is believed to enhance membrane permeability, facilitating the compound's action against microbial cells.
Anticancer Activity
A study published in ACS Omega highlighted the synthesis of various thiazolidinone derivatives and their evaluation against cancer cell lines. The results showed that specific modifications to the thiazolidinone structure increased cytotoxic activity significantly, with IC₅₀ values below 100 μM for several derivatives .
Anti-inflammatory Potential
In a molecular docking study, N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide was analyzed for its binding affinity to 5-lipoxygenase. The findings indicated promising interactions that could lead to further development as an anti-inflammatory agent .
Antimicrobial Evaluation
A recent investigation into various thiazolidinone compounds revealed that they exhibited notable antimicrobial activity. The study focused on structure-activity relationships, demonstrating that modifications in substituents could enhance efficacy against specific pathogens .
Data Tables
| Activity | Cell Line/Pathogen | IC₅₀ Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-116 | <100 μM | Induction of apoptosis |
| Antimicrobial | E. coli | <50 μg/mL | Disruption of cell membrane |
| Anti-inflammatory | 5-lipoxygenase | N/A | Enzyme inhibition |
Chemical Reactions Analysis
Oxidation Reactions
The thione (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones. The 2-methoxyphenyl substituent influences electron density, potentially modulating reaction rates.
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic or neutral, 25–60°C | Sulfoxide (C-S(O)-C) |
| m-CPBA | Dichloromethane, 0°C | Sulfone (C-SO₂-C) |
Reduction Reactions
The nitro group (-NO₂) on the benzamide moiety is reducible to an amine (-NH₂), while the exocyclic double bond may undergo hydrogenation.
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, ambient pressure | Amine derivative (C-NH₂) |
| Sodium dithionite | Aqueous NaOH, 70°C | Partial reduction of nitro group |
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs on the 2-methoxyphenyl ring, with the methoxy group directing incoming electrophiles to the para position.
| Reagent | Conditions | Product |
|---|---|---|
| Bromine (Br₂) | FeBr₃ catalyst, 50°C | 5-Bromo-2-methoxyphenyl derivative |
| Chlorine (Cl₂) | AlCl₃, reflux | Chlorinated aromatic ring |
Nucleophilic Attack at the Thiazolidinone Ring
The sulfanylidene group (C=S) is susceptible to nucleophilic agents (e.g., amines, alcohols), leading to ring-opening or functionalization:
-
Reaction with methylamine generates a thioamide intermediate.
-
Methanol under basic conditions produces methylthioether derivatives.
Tautomerization and Isomerization
The exocyclic double bond (Z-configuration) may isomerize under UV light or thermal stress, altering biological activity.
Stability and Degradation
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Photodegradation : Exposure to UV light induces cleavage of the nitro group, forming nitrophenolic byproducts.
-
Hydrolytic Degradation : Under acidic conditions, the thiazolidinone ring hydrolyzes to form thiourea and carboxylic acid fragments.
Comparative Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
